molecular formula C15H18N2O2 B11721408 tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B11721408
M. Wt: 258.32 g/mol
InChI Key: LBHMMDUJKBJVQI-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a high-value chiral indane-derived building block in pharmaceutical research and development. This compound is critically recognized as a key synthetic intermediate in the preparation of Ozanimod , a potent selective sphingosine 1-phosphate (S1P) receptor modulator. The stereospecific (S)-enantiomer of this compound is particularly valuable for asymmetric synthesis, ensuring high enantiopurity in the final active pharmaceutical ingredient (API). The molecular structure incorporates a rigid indane scaffold with a tert-butyloxycarbonyl (Boc) protecting group that enhances stability for handling and storage, and a versatile cyano substituent at the 4-position that allows for further functionalization, such as hydrolysis or reduction. With a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol, it typically appears as a white to off-white solid. It should be stored sealed in a dry environment at 2-8°C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. GHS Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHMMDUJKBJVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

  • Deprotonation : Triethylamine (TEA) neutralizes the hydrochloride salt, liberating the free amine.

  • Activation : Di-tert-butyl dicarbonate (Boc anhydride) reacts with the amine to form a tetrahedral intermediate.

  • Product Formation : Elimination of tert-butoxide yields the Boc-protected carbamate.

Key Conditions (Table 1):

ParameterSpecification
SolventDichloromethane (DCM)
Temperature0°C (initial), then 20°C (room temp.)
Reaction Time1.5–2 hours
Molar Ratio (Amine:Boc)1:1.1
BaseTriethylamine (2.2 equiv)
Yield84%

Procedure :

  • Dissolve (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (11.6 g, 59.6 mmol) in DCM (100 mL).

  • Cool to 0°C, add TEA (12.0 mL, 131.0 mmol), and stir for 10 minutes.

  • Add Boc anhydride (14.3 g, 65.6 mmol) dissolved in DCM (30 mL) dropwise.

  • Warm to room temperature and stir for 1.5 hours.

  • Quench with brine, dry over MgSO₄, and concentrate under reduced pressure.

Advantages :

  • High enantiomeric purity (>97%) due to mild conditions that prevent racemization.

  • Scalable to multi-kilogram batches with consistent yields.

Industrial-Scale Optimization

Process Intensification

Continuous Flow Synthesis :

  • Reduces reaction time from hours to minutes via enhanced heat/mass transfer.

  • Achieves >90% yield in pilot studies for analogous carbamates.

Solvent Recycling :

  • DCM recovery via distillation reduces waste and costs.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥97%HPLC
Enantiomeric Excess≥99% (R)Chiral HPLC
Residual Solvents<500 ppm (DCM)GC-MS

Critical Analysis of Methodologies

Traditional vs. Emerging Methods

AspectBoc Protection MethodCopper-Catalyzed Method
Yield 84%16–83%
Scalability Industrial-readyLaboratory-scale
Stereocontrol ExcellentUntested
Functional Groups Tolerates cyanoLimited tolerance

Environmental Impact

  • Boc Method : Requires stoichiometric TEA and DCM (Class 2 solvent).

  • Copper Method : Uses catalytic metals but generates fluorinated byproducts.

VariableEffect on Yield
TEA (1.1 equiv)65%
TEA (2.2 equiv)84%
Solvent: THF72%
Solvent: DCM84%

Figure 1 : Mechanism of Boc Protection (illustrating tetrahedral intermediate formation) .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Example :

  • Bromine and fluorine substituents at positions 5 and 6 enhance molecular weight (312.06 g/mol ) and alter electronic properties.
  • Halogens increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the cyano group .
Property Cyano Derivative (R/S) Bromo-Fluoro Derivative
Molecular Weight (g/mol) 258.32 312.06
Key Functional Groups -CN, -Boc -Br, -F, -Boc
Reactivity Electron-withdrawing Halogen-mediated coupling

Hydroxy-Substituted Analog

Example :

  • tert-Butyl N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 479206-19-4) Molecular Formula: C14H19NO3 Key Differences:
  • Hydroxy group (-OH) replaces -CN, reducing molecular weight (249.30 g/mol ).
  • Increased hydrogen-bonding capacity improves aqueous solubility compared to the hydrophobic cyano group .

Amino-Substituted Analog

Example :

  • Amino group (-NH2) introduces basicity (pKa ~9–10), affecting protonation state under physiological conditions.
  • Potential for salt formation (e.g., hydrochloride) enhances stability and crystallinity .

Piperidine and Bicyclic Carbamates

Examples from PharmaBlock Sciences :

  • tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4)
  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
    • Key Differences :
  • Piperidine/bicyclic cores replace the indene scaffold, altering ring strain and conformational flexibility.
  • Substituents like fluorine (e.g., tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate , CAS 1268520-95-1) improve metabolic stability and bioavailability .

Example :

  • tert-Butyl (R)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1306763-30-3) Role: Intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate receptor modulator. Comparison:
  • Enantiomeric purity (>95%) is critical for drug efficacy, as the (R)-form is pharmacologically active .

Physicochemical and Pharmacological Implications

Electronic Effects

  • Cyano Group: Strong electron-withdrawing nature decreases electron density on the indene ring, directing electrophilic substitution to specific positions.
  • Halogens : Bromine/fluorine increase lipophilicity and influence binding affinity in target proteins .

Solubility and Bioavailability

  • Hydroxy Analogs : Higher aqueous solubility due to hydrogen bonding (e.g., logP reduction by ~1–2 units) .
  • tert-Butyl Carbamates : Enhanced membrane permeability due to lipophilic Boc group, but may require deprotection in vivo .

Biological Activity

tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic organic compound with the molecular formula C15H18N2O2C_{15}H_{18}N_{2}O_{2} and a molecular weight of 258.32 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article will delve into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : tert-butyl (s)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
  • CAS Number : 1306763-31-4
  • Molecular Weight : 258.32 g/mol
  • Purity : Typically ≥97% .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related compounds demonstrated their ability to inhibit the growth of various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

The anticancer activity is primarily attributed to the compounds' ability to destabilize microtubule assembly, which is crucial for mitosis in cancer cells. In vitro tests showed that certain derivatives could inhibit microtubule assembly by 40.76% to 52.03% at concentrations of 20 μM . Additionally, these compounds were found to induce apoptosis in cancer cells by enhancing caspase activity, indicating a potential pathway for therapeutic intervention.

Other Biological Activities

Beyond anticancer effects, this compound may also possess anti-inflammatory properties. Compounds within similar chemical frameworks have been shown to modulate various signaling pathways associated with inflammation and tumor progression, such as NF-kB and STAT pathways .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of carbamate compounds, including this compound. The synthesized compounds underwent biological evaluation for their cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications could enhance biological activity significantly .

Study 2: In Vivo Efficacy

In vivo studies have assessed the efficacy of this compound in animal models bearing human tumor xenografts. Results demonstrated a reduction in tumor growth rates when administered at specific dosages, suggesting its potential as an effective therapeutic agent .

Data Table of Biological Activities

Activity TypeCell LineIC50 (μM)Mechanism
AnticancerMDA-MB-2312.43 - 7.84Microtubule destabilization
AnticancerHepG24.98 - 14.65Apoptosis induction
Anti-inflammatoryVariousNot specifiedModulation of NF-kB pathway

Q & A

Q. What are the recommended synthetic strategies for tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate?

The compound is typically synthesized via carbamate protection of an amine intermediate. A common approach involves introducing the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The nitrile group at the 4-position of the indene scaffold can be introduced via nucleophilic substitution or cyanation reactions. For enantiomerically pure forms, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis may be required .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity.
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding interactions .
  • Mass spectrometry : High-resolution MS validates molecular weight (C₁₅H₁₈N₂O₂, MW 258.32) .

Q. What safety precautions are necessary during handling?

While specific toxicity data are limited, analogous carbamates require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : Dry, cool conditions (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry (R/S configuration) impact biological activity?

Enantiomeric purity is critical for drug intermediates (e.g., Ozanimod impurities). The (R)-enantiomer is often pharmacologically active, as seen in aggrecanase inhibitors where stereochemistry influences binding to metalloproteinases. Chiral separation via HPLC with amylose/ cellulose-based columns is recommended .

Q. What computational methods are used to predict electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • HOMO-LUMO gaps : Predicts reactivity (e.g., nucleophilic attack at the nitrile group).
  • Molecular Electrostatic Potential (MEP) : Identifies electron-rich/depleted regions for interaction studies .

Q. How can reaction mechanisms for nitrile introduction be optimized?

Mechanistic studies using kinetic isotope effects (KIEs) or in situ IR spectroscopy can track intermediates. For example, palladium-catalyzed cyanation of aryl halides with KCN/Zn(CN)₂ is a high-yield method. Solvent polarity (e.g., DMF vs. THF) and temperature significantly affect reaction rates .

Q. What strategies improve selectivity in carbamate protection?

  • pH control : Use mild bases (e.g., NaHCO₃) to avoid deprotection.
  • Protecting group compatibility : Ensure Boc does not interfere with nitrile stability.
  • Microwave-assisted synthesis : Reduces side reactions (e.g., tert-butyl group cleavage) .

Data Contradictions and Resolutions

  • CAS Number Variability : Some sources list CAS 1306763-31-4, while others omit it. Cross-validate using IUPAC names and supplier catalogs .
  • Stereochemical Discrepancies : (R)- vs. (S)-configurations may arise from synthesis protocols. Always confirm via chiral chromatography or X-ray data .

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